ODM-204

Catalog No.
S548660
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ODM-204

Product Name

ODM-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ODM204; ODM-204; ODM 204.

Description

The exact mass of the compound ODM-204 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ODM-204 is a novel nonsteroidal compound developed as a dual-action inhibitor targeting both the androgen receptor and the enzyme cytochrome P450 17A1. Its primary therapeutic application is in the treatment of castration-resistant prostate cancer, a challenging form of cancer characterized by high expression of androgen receptors and persistent activation of androgen signaling pathways despite androgen deprivation therapy. ODM-204 functions by inhibiting the production of androgens, specifically dihydrotestosterone and testosterone, while simultaneously blocking androgen receptor activity, thus reducing cancer cell proliferation and tumor growth .

In preclinical studies, ODM-204 has shown significant biological activity against prostate cancer cell lines such as VCaP and LNCaP. It has been observed to inhibit cell proliferation and induce apoptosis in these androgen-dependent cells. In vivo studies using murine xenograft models demonstrated that administration of ODM-204 resulted in a notable reduction in tumor growth, reinforcing its potential as an effective treatment for castration-resistant prostate cancer . Furthermore, after oral administration in animal models, ODM-204 effectively suppressed serum levels of testosterone and dehydroepiandrosterone, indicating its systemic efficacy in inhibiting androgen production .

The synthesis of ODM-204 involves several chemical steps that focus on constructing its unique molecular framework while ensuring high purity and yield. Although specific synthetic routes are proprietary, the general approach typically includes:

  • Starting Materials: Selection of suitable steroidal precursors.
  • Functionalization: Introduction of functional groups necessary for biological activity.
  • Cyclization: Formation of ring structures that are critical for binding to the target enzymes.
  • Purification: Use of chromatography techniques to isolate the final product from by-products.

The detailed synthetic pathway remains under investigation and is subject to ongoing research for optimization .

ODM-204 is primarily being explored for its application in treating castration-resistant prostate cancer. Its dual mechanism of action—blocking androgen receptor signaling while inhibiting androgen synthesis—positions it as a promising candidate for patients who have developed resistance to conventional therapies like abiraterone acetate or enzalutamide. Clinical trials are underway to evaluate its safety and efficacy in human subjects, with early results indicating a favorable profile .

Interaction studies involving ODM-204 have focused on its pharmacokinetics and pharmacodynamics in various animal models. Research indicates that co-administration with other hormonal therapies can enhance its efficacy by further suppressing circulating testosterone levels. For instance, combining ODM-204 with leuprolide acetate has shown synergistic effects in reducing androgen-sensitive organ weights in male rats . Additionally, studies assessing drug-drug interactions highlight that ODM-204 does not significantly alter the metabolism of commonly used prostate cancer medications, suggesting a favorable safety profile .

Several compounds exhibit similar mechanisms or therapeutic targets as ODM-204. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionIC50 (nM)Unique Features
Abiraterone AcetateInhibits cytochrome P450 17A10.4First-generation steroidogenesis inhibitor
EnzalutamideAndrogen receptor antagonist5Selectively blocks androgen receptor signaling
GaleteroneDual action: AR antagonist and CYP17A1 inhibitor9Also targets mutant AR forms
ODM-201Androgen receptor inhibitor; less potent than ODM-20440Focuses on advanced stages of prostate cancer

ODM-204 distinguishes itself through its potent dual inhibition mechanism with lower IC50 values compared to some existing therapies, potentially offering enhanced therapeutic benefits for patients resistant to current treatments .

Molecular Properties and Classification

ODM-204 (CAS 1642818-64-1) is classified as a dual inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR). Its molecular formula is C₂₀H₂₁F₃N₄, with a molecular weight of 374.4 g/mol . The compound belongs to the imidazole-derived benzonitrile family, characterized by a trifluoromethyl group and a stereochemically defined cyclohexenyl moiety.

Structural Formula and Chemical Composition

The structural formula (Figure 1) includes:

  • A benzonitrile core substituted at the 4-position with a methylamino group.
  • A (1R)-3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl side chain.
  • A trifluoromethyl group at the 2-position of the benzonitrile ring .

The stereochemistry at the cyclohexenyl group’s 1-position is R-configuration, critical for binding to CYP17A1 and AR .

Figure 1: Structural Formula of ODM-204

CN([C@H]1C(C)(C)CCC(N2C=CN=C2)=C1)C3=CC(C(F)(F)F)=C(C#N)C=C3  

SMILES notation highlighting stereochemistry .

Physicochemical Properties

  • Density: 1.21 g/cm³ (predicted) .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but insoluble in water .
  • Thermal Stability: No reported melting or boiling points, but differential scanning calorimetry (DSC) confirms stability under pharmaceutical processing conditions .

Stereochemical Characteristics and Configuration

The (R)-configuration of the cyclohexenyl group ensures optimal binding to CYP17A1’s heme center and the AR ligand-binding domain. Nuclear magnetic resonance (NMR) and X-ray crystallography validate this configuration, which enhances inhibitory potency by 3-fold compared to the (S)-enantiomer .

Dual Inhibitory Pathways

ODM-204 represents a novel nonsteroidal compound engineered with a distinctive dual mechanism of action that simultaneously targets two critical pathways in androgen signaling [1] [4]. This compound efficiently dampens androgenic stimuli in the body through a coordinated blockade of both androgen biosynthesis and androgen receptor-mediated signaling [7]. The dual inhibitory approach addresses the persistent activation of androgen receptor signaling pathways that characterize castration-resistant prostate cancer, where residual tissue androgens continue to drive tumor progression despite systemic androgen suppression [1] [3].

CYP17A1 Enzyme Inhibition Mechanism

ODM-204 exerts its inhibitory effects on steroid 17-alpha-hydroxylase/17,20-lyase (CYP17A1), the prerequisite enzyme for the formation of dihydrotestosterone and testosterone [4] [7]. The compound demonstrates potent inhibition of both enzymatic functions of CYP17A1, targeting the 17-alpha-hydroxylase activity that converts pregnane steroids and the 17,20-lyase activity responsible for androgen production [1] [4]. The inhibition mechanism involves coordination with the heme iron center of the cytochrome P450 enzyme, where the imidazole moiety of ODM-204 serves as the critical binding element [4] [15].

The compound effectively blocks the conversion of progesterone to 17-alpha-hydroxyprogesterone through 17-alpha-hydroxylase inhibition, as demonstrated in human, monkey, and rat testicular microsomes [4]. Additionally, ODM-204 inhibits the 17,20-lyase catalyzed conversion of 17-alpha-hydroxypregnenolone to dehydroepiandrosterone and acetic acid, as measured by acetic acid release assays in human adrenocortical carcinoma cell lines [4]. This dual enzymatic inhibition prevents the conversion of pregnane steroids into androgens like testosterone, classifying ODM-204 as an androgen biosynthesis inhibitor [15].

Androgen Receptor Antagonism Properties

The androgen receptor antagonism properties of ODM-204 represent a sophisticated mechanism that disrupts androgen receptor-mediated transcriptional activation [4] [7]. ODM-204 functions as a potent and full antagonist for human androgen receptors, demonstrating competitive binding that effectively blocks endogenous androgen access to the receptor binding site [4] [8]. The compound inhibits testosterone-mediated nuclear translocation of androgen receptors, preventing the receptor from accessing nuclear DNA binding sites necessary for gene transcription [4].

The antagonism mechanism involves structural perturbation of the androgen receptor ligand-binding domain, where ODM-204 binding induces conformational changes that disrupt the formation of transcriptionally active receptor complexes [18] [21]. This disruption occurs through interference with helix 12 positioning, a critical structural element required for coactivator binding and transcriptional activation [18]. The compound demonstrates efficacy against both wild-type androgen receptors and clinically relevant mutant forms, including T877A, W741L, and F876L variants that are associated with treatment resistance [3] [4].

Binding Affinity and Kinetics

Receptor Interaction Dynamics

The receptor interaction dynamics of ODM-204 reveal complex binding kinetics that involve multiple molecular recognition events across both target systems [4] [7]. For CYP17A1 interactions, ODM-204 demonstrates species-specific binding characteristics, with the compound showing optimal affinity for primate and human enzyme forms compared to rodent variants [4]. The binding involves coordination of the imidazole nitrogen with the heme iron center of CYP17A1, creating a stable enzyme-inhibitor complex that blocks substrate access to the active site [4] [16].

Androgen receptor binding dynamics demonstrate that ODM-204 accesses the hormone binding site through competitive mechanisms, where the compound competes directly with natural androgens for receptor occupancy [4] [8]. The binding involves multiple contact points within the ligand-binding domain, including interactions with critical amino acid residues that stabilize the antagonist conformation [4]. Nuclear translocation studies reveal that ODM-204 effectively prevents the testosterone-induced redistribution of androgen receptors from cytoplasmic to nuclear compartments, maintaining receptors in transcriptionally inactive states [4].

IC50 Values and Comparative Potency

The quantitative assessment of ODM-204 potency demonstrates exceptional dual-target activity across multiple experimental systems [4] [8]. The following table presents comprehensive IC50 and binding affinity data for ODM-204:

Target/ParameterODM-204 Value (nM)Reference Method
Androgen Receptor Binding (Ki)47-55Competitive binding assay
Androgen Receptor Antagonism (IC50)80Transactivation assay
CYP17A1 17α-hydroxylase (IC50) - Human22Testicular microsomes
CYP17A1 17α-hydroxylase (IC50) - Monkey11Testicular microsomes
CYP17A1 17α-hydroxylase (IC50) - Rat92Testicular microsomes
CYP17A1 17,20-lyase (IC50)40H295R cells acetic acid release assay
Dehydroepiandrosterone Production Inhibition (IC50)94H295R cells
Androstenedione Production Inhibition (IC50)145H295R cells
Testosterone Production Inhibition (IC50)230H295R cells

Comparative analysis reveals that ODM-204 exhibits superior dual-target activity compared to existing therapeutic agents [4] [8]. The compound demonstrates higher androgen receptor binding affinity than galeterone (Ki = 780 nM) while maintaining potent CYP17A1 inhibition [4]. Against enzalutamide, ODM-204 shows comparable androgen receptor binding (Ki = 86 nM for enzalutamide) but provides the additional benefit of CYP17A1 inhibition, which enzalutamide lacks entirely [4] [8].

Molecular Basis for Dual Inhibition

The molecular basis for ODM-204's dual inhibition capability resides in its carefully designed chemical architecture that incorporates structural elements capable of engaging both CYP17A1 and androgen receptor binding sites [4] [7]. The compound was developed through systematic evaluation of antiandrogen series using structural models of both targets, specifically seeking to incorporate cytochrome heme binding moieties like imidazole derivatives without compromising antiandrogen activity [4]. The resulting molecular design achieved balanced inhibition of both targets through strategic positioning of key functional groups.

The imidazole moiety serves as the primary CYP17A1 binding element, coordinating with the heme iron center to achieve enzyme inhibition [4] [15]. Simultaneously, the overall molecular framework maintains structural compatibility with the androgen receptor ligand-binding domain, enabling competitive antagonism [4]. This dual functionality required careful optimization to balance the competing structural requirements of both targets, ultimately yielding a compound with equipotent activity against both systems [4].

The molecular design incorporates specific structural features that optimize selectivity for the intended targets while minimizing off-target interactions [4]. The compound demonstrates high selectivity against other cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP21A2, indicating precise molecular recognition that distinguishes CYP17A1 from related enzymes [4] [23]. This selectivity profile reduces the potential for unwanted metabolic interactions while maintaining therapeutic efficacy.

Structural Features Contributing to Target Selectivity

The structural features of ODM-204 that contribute to target selectivity include a precisely engineered molecular architecture with the chemical formula C20H21F3N4 and molecular weight of 374.4 daltons [6] [10]. The compound contains a trifluoromethyl-substituted benzonitrile core linked to a cyclohexene system bearing an imidazole substituent [6] [10]. This structural arrangement provides the necessary spatial organization for dual-target recognition while maintaining selectivity against off-target proteins.

The imidazole ring system represents a critical selectivity determinant, providing the nitrogen coordination site essential for CYP17A1 binding while contributing to the overall three-dimensional shape required for androgen receptor antagonism [4] [15]. The trifluoromethyl group enhances metabolic stability and modulates the electronic properties of the aromatic system, influencing both binding affinity and selectivity profiles [6]. The cyclohexene linker provides conformational flexibility that allows the molecule to adopt optimal binding conformations for both targets.

The benzonitrile moiety contributes to the compound's selectivity through specific interactions with amino acid residues in both binding sites [4] [6]. The nitrile group serves as both a hydrogen bond acceptor and a steric directing element that influences the overall binding orientation [6]. The dimethyl substitution on the cyclohexene ring provides additional steric bulk that contributes to selectivity by preventing binding to structurally related but therapeutically irrelevant protein targets [6] [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types